N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of two pyrazole rings substituted with difluoroethyl and fluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the difluoroethyl and fluoroethyl groups. Common reagents used in these reactions include pyrazole precursors, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine
- N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-1H-pyrazol-4-amine
Uniqueness
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoroethyl and fluoroethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C12H16F3N5 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H16F3N5/c1-9-11(7-19(18-9)3-2-13)16-4-10-5-17-20(6-10)8-12(14)15/h5-7,12,16H,2-4,8H2,1H3 |
InChI Key |
CDUYBRPUIVIRKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)CC(F)F)CCF |
Origin of Product |
United States |
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